6-Iodo-8-nitroquinoline
Description
Significance of Halogenated and Nitro-Substituted Quinoline (B57606) Scaffolds in Modern Chemical Research
Halogenated and nitro-substituted quinoline scaffolds are of considerable importance in modern chemical research, particularly in the fields of medicinal chemistry and materials science. orientjchem.orgevitachem.com The introduction of halogen atoms and nitro groups onto the quinoline framework can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile. orientjchem.org
Halogenation, for instance, can enhance the biological activity of quinoline derivatives. orientjchem.org Halogenated quinolines have been investigated for their potential as antibacterial, antifungal, and anticancer agents. orientjchem.orgresearchgate.netnih.gov The presence of a halogen can improve a compound's ability to cross cell membranes and interact with biological targets. orientjchem.org Specifically, halogenated quinolines have shown promise in eradicating drug-resistant bacterial biofilms. nih.govrsc.org
The nitro group, being a strong electron-withdrawing group, significantly modifies the reactivity of the quinoline ring. nih.gov This functional group can activate the quinoline system for various chemical transformations, including nucleophilic substitution reactions. nih.govangenechemical.com Nitro-substituted quinolines are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. nih.govresearchgate.net For example, they serve as precursors for the synthesis of aminoquinolines, which can be further functionalized. nih.gov
Overview of Quinoline Chemistry and its Specific Relevance to 6-Iodo-8-nitroquinoline
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. wikipedia.org It is a colorless, hygroscopic liquid with a distinctive odor. wikipedia.org The quinoline ring system is planar and possesses aromatic character due to the delocalization of π-electrons across both the benzene (B151609) and pyridine (B92270) rings. fiveable.me
The chemistry of quinoline is characterized by its ability to undergo various reactions, including electrophilic and nucleophilic substitutions. Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene ring, with the 5- and 8-positions being the most reactive. numberanalytics.com
In the case of this compound, the presence of the iodine and nitro substituents dictates its reactivity. The nitro group at the 8-position makes the quinoline ring electron-deficient, influencing its participation in chemical reactions. nih.gov This compound is known to undergo nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, making it a versatile intermediate in the synthesis of complex organic molecules. angenechemical.com
Current Research Landscape for this compound and Closely Related Analogs
The current research landscape for this compound and its analogs is focused on leveraging their unique chemical properties for the development of new functional molecules. Researchers are actively exploring the synthesis of diversely substituted quinolines using modern catalytic methods. nih.gov
Studies on related halogenated and nitro-substituted quinolines provide insights into the potential applications of this compound. For instance, research on other iodo-nitroquinoline derivatives has highlighted their utility as precursors in the synthesis of biologically active compounds. researchgate.net The reactivity of the carbon-iodine bond allows for its participation in various cross-coupling reactions, enabling the introduction of different functional groups.
Analogous compounds, such as other halogenated 8-nitroquinolines, are being investigated for their potential in medicinal chemistry. For example, the regioisomer 8-hydroxy-5-nitroquinoline (nitroxoline) has demonstrated more potent anti-cancer activity than other halogenated 8-hydroxyquinolines. nih.govsrce.hr While not a direct analog, this highlights the significance of the nitro-substitution on the quinoline scaffold in imparting biological activity.
Furthermore, the development of synthetic methodologies for creating highly substituted quinoline frameworks is an active area of research. These advancements facilitate the synthesis of complex quinoline derivatives, including those related to this compound, for various scientific investigations.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5552-46-5 | sigmaaldrich.com |
| Molecular Formula | C₉H₅IN₂O₂ | sigmaaldrich.com |
| Molecular Weight | 300.05 g/mol | fluorochem.co.uk |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 97% | sigmaaldrich.com |
Spectroscopic Information for a Related Compound (3-Iodo-8-nitroquinoline)
| Spectroscopy Type | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.18 (s, 1H), 8.66 (d, J = 2.0 Hz, 1H), 8.07 (dd, J = 7.5 Hz, 1.3 Hz, 1H), 7.95 (dd, J = 8.3 Hz, 1.2 Hz, 1H), 7.66 (dd, J = 8.1 Hz, 7.5 Hz, 1H) | rsc.org |
| ¹³C NMR (100 MHz, CDCl₃) | δ 157.9, 148.3, 143.7, 137.6, 130.9, 130.3, 126.4, 124.2, 92.0 | rsc.org |
| HRMS (ESI-TOF) | m/z [(M+H)⁺] calculated for C₉H₆IN₂O₂ + 300.9474, found 300.9477 | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNONEVLFFGBYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476198 | |
| Record name | 6-Iodo-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5552-46-5 | |
| Record name | 6-Iodo-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Iodo 8 Nitroquinoline and Its Precursors/derivatives
Direct Synthetic Routes to 6-Iodo-8-nitroquinoline
The direct construction of the this compound scaffold is primarily achieved through classical name reactions that build the quinoline (B57606) ring system from acyclic or simpler aromatic precursors.
Skraup Reaction and its Modifications for this compound Synthesis from Iodo-Nitroanilines
The Skraup reaction stands as a cornerstone in quinoline synthesis, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org For the specific synthesis of this compound, a key approach utilizes 2-nitro-4-iodoaniline as the starting aromatic amine. researchgate.net In this reaction, glycerol is first dehydrated by the strong acid to form acrolein, which then undergoes a 1,4-addition with the aniline (B41778) derivative. Subsequent acid-catalyzed cyclization and dehydration, followed by oxidation, yields the final quinoline ring system. iipseries.org
The archetypal Skraup reaction is known for its often vigorous and exothermic nature. wikipedia.org Consequently, several modifications have been developed to improve safety and yields. One common modification involves the replacement of sulfuric acid with phosphoric acid and the use of arsenic acid as the oxidizing agent, which allows the reaction to proceed at a lower temperature of around 100°C. gfschemicals.comorgsyn.org In this modified procedure, acrolein is used directly instead of glycerol. gfschemicals.com Another approach to control the reaction's vigor is the addition of ferrous sulfate (B86663). wikipedia.org
For instance, the synthesis of the related 6-methoxy-8-nitroquinoline (B1580621) employs a modification using arsenic oxide as the oxidant, with the reaction temperature carefully controlled between 105°C and 119°C. orgsyn.org These modified conditions are applicable to substituted nitroanilines, providing a viable route to compounds like this compound.
Cyclocondensation Approaches for Nitroquinoline Core Formation
Cyclocondensation reactions provide alternative routes to the quinoline core, often offering greater control over substitution patterns. These methods involve the condensation and subsequent cyclization of two or more molecules to form the heterocyclic ring.
One such strategy is the Doebner-Miller reaction, which is a variation of the Skraup synthesis. It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, typically yielding substituted quinolines. smolecule.com By selecting a nitroaniline as the starting material, this method can be adapted for the synthesis of nitroquinolines. smolecule.comnih.gov
Another versatile cyclocondensation approach involves the reaction of a substituted aniline with β-ketoesters, such as in the Conrad-Limpach-Knorr synthesis, which produces hydroxyquinolines. iipseries.org A more modern approach involves the three-step cyclocondensation of a substituted nitroaniline, such as 2-nitroaniline, with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) and trimethyl orthoformate. nih.govmdpi.com This method proceeds through thermal cyclization of an intermediate in a high-boiling solvent like diphenyl ether to construct the nitroquinoline ring. nih.gov Isatoic anhydrides can also serve as precursors, reacting with compounds like ethyl acetoacetate (B1235776) in a cyclocondensation reaction to form quinoline derivatives. beilstein-journals.org
Strategic Synthesis of Iodo- and Nitroquinoline Intermediates
The synthesis of this compound can also be achieved through a strategic, stepwise approach involving the separate introduction of the nitro and iodo groups onto a quinoline ring. This requires the synthesis of key iodo- and nitroquinoline intermediates.
Nitration of Quinoline and Substituted Quinoline Systems for Nitroquinoline Precursors
The introduction of a nitro group onto the quinoline ring is a fundamental electrophilic aromatic substitution reaction. The nitration of unsubstituted quinoline using a mixture of nitric acid and sulfuric acid typically results in a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) in roughly equal amounts. pjsir.orggoogle.com The reaction occurs via electrophilic attack on the protonated quinolinium cation, directing the substitution to the benzene (B151609) ring portion of the molecule. pjsir.org
For the synthesis of 8-nitroquinoline derivatives specifically, direct nitration can be highly effective. The reaction conditions, particularly temperature, play a crucial role in selectivity and yield. For some quinoline derivatives, achieving selective nitration at the 8-position requires elevated temperatures of around 70°C and extended reaction times, which can lead to yields as high as 94%. nih.gov The presence of existing substituents on the quinoline ring significantly influences the position of nitration. For example, the nitration of 6-methylquinoline (B44275) with concentrated nitric and sulfuric acid selectively introduces the nitro group at the 8-position.
| Starting Material | Nitration Conditions | Product(s) | Yield | Reference(s) |
| Quinoline | Nitric Acid, Sulfuric Acid | 5-Nitroquinoline & 8-Nitroquinoline | ~50% 5-isomer, ~44% 8-isomer | google.com |
| Quinoline Derivatives | H₂SO₄, HNO₃, T > 70°C | 8-Nitroquinoline Derivatives | Up to 94% | , nih.gov |
| 6-Methylquinoline | Conc. Nitric Acid, Conc. Sulfuric Acid | 6-Methyl-8-nitroquinoline (B1605682) | - |
Halogenation (Iodination) of Quinoline and Derivatives
The introduction of an iodine atom onto the quinoline ring is typically achieved through electrophilic halogenation.
Direct iodination of the quinoline ring requires an electrophilic iodine source. One established method involves reacting quinoline with iodine and silver sulfate in concentrated sulfuric acid at elevated temperatures (150-200°C). pjsir.org This process yields a mixture of 5-iodoquinoline, 8-iodoquinoline (B173137), and 5,8-diiodoquinoline. pjsir.org The reaction proceeds through an electrophilic attack by a positively charged iodine species (I⁺) on the protonated quinoline. pjsir.org The ratio of mono- to di-iodinated products can be controlled by adjusting the stoichiometry of the reagents. pjsir.org
Another common approach for electrophilic iodination uses molecular iodine (I₂) in combination with an oxidizing agent, such as nitric acid or hydrogen peroxide, in an acidic medium. The oxidant activates the iodine to form a more potent electrophilic species. Furthermore, radical-based C-H iodination protocols have been developed which can selectively functionalize the C3 position of the quinoline ring. rsc.orgscispace.com However, under these conditions, the formation of C5-iodinated products can also occur through a competing electrophilic iodination pathway. rsc.orgscispace.com
| Quinoline Derivative | Iodination Reagents | Products | Reference(s) |
| Quinoline | Iodine, Silver Sulphate, H₂SO₄ | 5-Iodoquinoline, 8-Iodoquinoline, 5,8-Diiodoquinoline | pjsir.org |
| Quinoline | Molecular Iodine (I₂), Oxidizing Agent (e.g., HNO₃) | Iodoquinoline Derivatives | |
| Quinoline | K₂S₂O₈, Sodium Iodide, Ce(NO₃)₃·6H₂O | 3-Iodoquinoline | rsc.org |
Regioselective Metal-Free C-H Halogenation Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. For the synthesis of halogenated quinolines, metal-free C-H halogenation strategies have emerged as a highly attractive alternative to traditional methods that often rely on metal catalysts. These newer methods offer advantages such as reduced cost, lower toxicity, and simplified purification processes.
A notable metal-free protocol has been developed for the regioselective halogenation of 8-substituted quinoline derivatives at the C5 position. rsc.orgrsc.org This method is operationally simple and utilizes the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org The reactions are conducted under an air atmosphere at room temperature and demonstrate high generality for a variety of 8-substituted quinolines, affording the C5-halogenated products with complete regioselectivity in good to excellent yields. rsc.orgrsc.org This approach has been successfully applied for chlorination, bromination, and iodination. rsc.org
Another effective metal-free approach employs N-halosaccharin derivatives for the highly regioselective C5-halogenation of amidoquinolines without the need for an external oxidant. researchgate.net This method is tolerant of various amidoquinoline substrates and produces C5-haloamidoquinoline derivatives in excellent yields. researchgate.net The protocol has also been extended to achieve homo and hetero bis-halogenation. researchgate.net
Furthermore, a metal-free, regioselective C-H iodination at the C3 position of quinolines has been reported, mediated by tert-butylhydroperoxide (TBHP). rsc.org This reaction proceeds via the dual activation of molecular iodine and the heterocyclic substrate, generating an electrophilic iodine species. rsc.org A broad range of quinolines with both electron-donating and electron-withdrawing groups are well-tolerated in this iodination reaction. rsc.org
These metal-free strategies provide a highly economical and efficient route to halogenated quinolines with excellent functional group tolerance, offering a significant improvement over existing methods for producing precursors to complex molecules like this compound. rsc.orgrsc.org
| Method | Halogen Source | Position | Key Features | Reference |
| Remote C-H Halogenation | Trihaloisocyanuric acid | C5 | Metal-free, room temperature, high regioselectivity, good to excellent yields. | rsc.orgrsc.org |
| C-H Halogenation | N-Halosaccharin | C5 | Metal-free, oxidant-free, high regioselectivity, excellent yields for amidoquinolines. | researchgate.net |
| C-H Iodination | Molecular iodine / TBHP | C3 | Metal-free, regioselective, tolerates various functional groups. | rsc.org |
Green Chemistry Principles in Quinoline Synthesis Applicable to Halogenated Nitroquinolines
The synthesis of quinolines, a cornerstone of many pharmaceuticals, is increasingly guided by the principles of green chemistry to reduce environmental impact. ijpsjournal.comnih.gov Traditional methods often involve hazardous reagents, harsh reaction conditions, and significant waste generation. nih.govrsc.orgresearchgate.net Consequently, the development of eco-friendly alternatives such as microwave-assisted and ultrasound-assisted synthesis, alongside biocatalytic approaches, is a major focus in modern organic chemistry. ijpsjournal.comnih.gov These sustainable methodologies are highly applicable to the synthesis of complex quinoline derivatives like halogenated nitroquinolines.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of a wide array of quinoline derivatives. nih.govresearchgate.net For instance, a catalyst-free, microwave-assisted Friedländer synthesis for the single-step conversion of 8-hydroxyquinoline (B1678124) derivatives demonstrated a significant increase in average yield from 34% with conventional heating to 72% under microwave irradiation. nih.gov
In another example, the synthesis of quinoline-fused 1,4-benzodiazepines was achieved in excellent yields (92–97%) at 80°C using microwave irradiation. nih.gov Microwave-assisted protocols have also been developed for the synthesis of novel pyrazolo-[3,4-b]-quinolines in excellent yields (91–98%) in an aqueous ethanol (B145695) medium at ambient temperature. researchgate.net The efficiency of microwave heating stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. ijpsjournal.com This technology aligns with green chemistry principles by reducing energy consumption and often allowing for the use of greener solvents. ijpsjournal.com
| Quinoline Derivative | Method | Yield | Reaction Time | Reference |
| 8-Hydroxyquinolines | Microwave-Assisted Friedländer Synthesis | 72% | 30-40 min | nih.gov |
| 8-Hydroxyquinolines | Conventional Heating | 34% | Not Specified | nih.gov |
| Quinoline-fused 1,4-benzodiazepines | Microwave-Assisted Condensation | 92-97% | Not Specified | nih.gov |
| Pyrazolo-[3,4-b]-quinolines | Microwave-Assisted Multicomponent Reaction | 91-98% | Not Specified | researchgate.net |
| N′-(2-nitrobenzylidene)-2-propylquinoline-4-carbohydrazide | Microwave-Assisted Condensation | 76% | 2 min | arabjchem.org |
| N′-(4-hydroxy-3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide | Microwave-Assisted Condensation | 93% | 2 min | arabjchem.org |
Ultrasound-Assisted Synthetic Protocols
Ultrasound-assisted synthesis is another green technology that enhances reaction rates and efficiency. ijpsjournal.comnih.gov The chemical effects of ultrasound are derived from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures. pucrs.br This phenomenon improves mass transfer and accelerates chemical transformations. pucrs.br
Biocatalytic Approaches in Quinoline Synthesis
Biocatalysis, the use of enzymes as catalysts for chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. ijpsjournal.com Enzymes operate under mild conditions of temperature and pressure, reducing energy consumption and the formation of unwanted byproducts. nih.gov
In the context of quinoline synthesis, several enzymatic strategies have been explored. For example, monoamine oxidase (MAO-N) enzymes have been effectively used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. nih.gov Another approach involves the use of horseradish peroxidase (HRP) in a chemo-enzymatic cascade to produce 2-quinolone derivatives. nih.gov
Furthermore, α-chymotrypsin has been shown to catalyze the Friedländer condensation reaction to synthesize quinoline derivatives in an ionic liquid aqueous solution, demonstrating higher catalytic activity and excellent yields at lower temperatures compared to reactions in organic solvents. mdpi.comsioc-journal.cn The use of α-amylase in a one-pot domino aza-Michael/Aldol/aromatization reaction has also been reported for the synthesis of quinoline derivatives. dntb.gov.ua These biocatalytic methods represent a promising frontier in the green synthesis of complex heterocyclic compounds. ijpsjournal.com
| Enzyme | Reaction Type | Substrate | Product | Reference |
| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 1,2,3,4-Tetrahydroquinolines | Quinolines | nih.gov |
| Horseradish Peroxidase (HRP) | Annulation/Aromatization | N-cyclopropyl-N-alkylanilines | 2-Quinolones | nih.gov |
| α-Chymotrypsin | Friedländer Condensation | 2-Aminoaryl ketone and α-methylene ketone | Quinoline derivatives | mdpi.comsioc-journal.cn |
| α-Amylase | Domino aza-Michael/Aldol/aromatization | Not specified | Quinoline derivatives | dntb.gov.ua |
Reactivity and Transformational Chemistry of 6 Iodo 8 Nitroquinoline
Transformation of the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinoline (B57606) ring system. This group can undergo several transformations, most notably reduction to an amino group.
Reduction of the Nitro Group to Amino Functionality (e.g., Formation of 6-Iodoquinolin-8-amine)
The reduction of the nitro group in 6-iodo-8-nitroquinoline to form 6-iodoquinolin-8-amine (B1625421) is a fundamental transformation. This conversion is a critical step in the synthesis of more complex molecules, including those with potential biological activity. Various reducing agents can be employed to achieve this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Common methods for the reduction of nitroarenes to amines include catalytic hydrogenation and chemical reduction. commonorganicchemistry.com Catalytic hydrogenation, often utilizing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, is a highly effective method. unimi.it Chemical reductants like tin(II) chloride (SnCl2) in an acidic medium or iron (Fe) in acetic acid also provide mild and selective conditions for this reduction. commonorganicchemistry.com Another approach involves the use of hydroiodic acid (HI), which serves as both an acid and a reducing agent. nih.gov
A study on the preparation of 6-iodo-8-quinolinol involved the reduction of this compound to 6-iodo-8-aminoquinoline as an intermediate step. researchgate.net This highlights the practical application of this reduction in synthetic pathways. The resulting 6-iodoquinolin-8-amine is a valuable intermediate for further functionalization, for instance, through nucleophilic substitution of the iodine atom or reactions involving the newly formed amino group.
Table 1: Common Reagents for the Reduction of Nitroarenes
| Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|
| H₂, Pd/C | Catalytic hydrogenation | High, can affect other reducible groups | unimi.it |
| SnCl₂, HCl | Acidic medium | Mild, tolerates many functional groups | commonorganicchemistry.com |
| Fe, AcOH | Acidic medium | Mild, tolerates many functional groups | commonorganicchemistry.com |
| HI | Acidic, reducing | Convenient work-up | nih.gov |
| Na₂S | Basic or neutral | Can be chemoselective for one of multiple nitro groups | commonorganicchemistry.com |
Other Chemoselective Transformations of the Nitro Moiety
Beyond complete reduction to an amine, the nitro group can undergo other chemoselective transformations. The specific reaction pathway is often dictated by the reaction conditions and the nature of the reagents employed. For instance, partial reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates.
In the context of other nitroquinolines, research has shown that the nitro group can be transformed into various other functionalities. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, the general principles of nitro group chemistry suggest the possibility of such transformations. For example, the reaction of nitroarenes can sometimes lead to the formation of azo compounds, particularly when using reagents like lithium aluminum hydride (LiAlH4) on aromatic nitro compounds. commonorganicchemistry.com The selective reduction of one nitro group in the presence of others is also a known strategy, often achievable with reagents like sodium sulfide (B99878) (Na2S). commonorganicchemistry.comresearchgate.net
Reactions Involving the Halogen Atom (Iodine)
The iodine atom at the 6-position of the quinoline ring is susceptible to various substitution reactions, providing a handle for introducing a wide array of functional groups.
Nucleophilic Displacement and Substitution Reactions at Halogenated Positions
The iodine atom on the this compound molecule can be displaced by various nucleophiles. smolecule.comcymitquimica.com This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the construction of more complex quinoline derivatives. For instance, in a related compound, 4-chloro-6-iodo-3-nitroquinoline, the chlorine at the 4-position was displaced by an amine in acetic acid, demonstrating the susceptibility of halogenated positions to nucleophilic attack. nih.gov
The presence of the electron-withdrawing nitro group at the 8-position activates the quinoline ring towards nucleophilic attack, although its effect on the 6-position is less direct than on positions ortho or para to it. Nevertheless, the iodo group is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.
Oxidative Nucleophilic Substitution of Hydrogen (ONSH)
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another method for the functionalization of electron-deficient arenes. This reaction involves the addition of a nucleophile to the aromatic ring to form a σH-adduct, which is then oxidized by an external oxidizing agent to yield the substitution product. rsc.orgresearchgate.net This method is applicable to a range of nucleophiles, including carbanions, and can be used to introduce substituents at positions occupied by hydrogen. rsc.orgarkat-usa.org
Similar to VNS, ONSH reactions on nitroarenes are guided by the activating effect of the nitro group. The addition of the nucleophile typically occurs at the ortho or para positions. arkat-usa.org Common oxidizing agents used in ONSH reactions include potassium permanganate (B83412) (KMnO4) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). arkat-usa.orglookchem.com The choice of oxidant can be crucial, as some oxidants can also react with the nucleophile or the product. arkat-usa.org While specific ONSH reactions on this compound are not described in the search results, the general applicability of this reaction to nitroarenes suggests its potential for the functionalization of this compound. rsc.orgrsc.org
Metal-Halogen Exchange Reactions on Quinoline Scaffolds
Metal-halogen exchange is a powerful and widely used method in organometallic chemistry for the conversion of organic halides into organometallic reagents. organic-chemistry.org This transformation is particularly valuable for the preparation of organolithium and Grignard reagents, which can then be used in a variety of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. On quinoline scaffolds, the metal-halogen exchange offers a regioselective method to introduce nucleophilic character at a specific position.
For this compound, the iodine atom at the C-6 position is susceptible to exchange with a suitable organometallic reagent, such as an organolithium or a Grignard reagent. The reaction typically involves the treatment of the iodoquinoline with an alkyl- or aryllithium (e.g., n-butyllithium or tert-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride). The greater electropositivity of the metal compared to carbon facilitates the exchange, leading to the formation of a 6-quinolylmetal species.
The rate of metal-halogen exchange is influenced by several factors, including the nature of the halogen (I > Br > Cl > F), the solvent, the temperature, and the electronic properties of the substrate. In the case of this compound, the presence of the electron-withdrawing nitro group at the C-8 position can influence the reactivity of the C-I bond. While specific studies on the metal-halogen exchange of this compound are not extensively documented, the general principles of this reaction on haloquinolines are well-established. For instance, the use of reagents like isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl) has been shown to facilitate the halogen-magnesium exchange in various functionalized aromatic and heterocyclic systems under mild conditions. fiu.edu
A representative, though not specific to this compound, set of conditions for a metal-halogen exchange on a haloquinoline is presented in the table below.
| Substrate | Reagent | Solvent | Temperature (°C) | Product |
| 6-Bromoquinoline | n-BuLi | THF | -78 | 6-Lithioquinoline |
| 8-Bromoquinoline | i-PrMgCl·LiCl | THF | -20 to 25 | 8-Quinolylmagnesium chloride |
| 4-Chloro-7-iodoquinoline | EtMgBr | THF | 25 | 4-Chloro-7-quinolylmagnesium bromide |
Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodine-Substituted Position
The iodine atom in this compound serves as an excellent handle for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi, Kumada, Stille, Hiyama)
Palladium catalysts are particularly effective in activating the carbon-iodine bond for coupling with various organometallic and unsaturated partners. scispace.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organic halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, a Suzuki-Miyaura coupling would enable the introduction of a variety of aryl or vinyl substituents at the C-6 position. A closely related example is the Suzuki-Miyaura reaction of 7-bromo-6-fluoro-8-nitroquinolone with various arylboronic acids to produce 7-aryl-6-fluoro-8-nitroquinolones, demonstrating the feasibility of this transformation on a similarly substituted quinoline core. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction would allow for the synthesis of 6-alkynyl-8-nitroquinolines, which are valuable intermediates for further transformations. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. libretexts.org The synthesis of various alkynylquinoline-5,8-diones has been reported via Sonogashira coupling of the corresponding dihaloquinoline-5,8-dione with terminal alkynes, showcasing the utility of this reaction on the quinoline framework. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov Applying this to this compound would lead to the formation of 6-alkenyl-8-nitroquinolines. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been used to couple a wide range of alkyl, alkenyl, and aryl zinc reagents. researchgate.net
Kumada Coupling: The Kumada coupling employs a Grignard reagent to couple with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This was one of the first reported catalytic cross-coupling methods and remains a useful tool for carbon-carbon bond formation. uh.edu
Stille Coupling: In the Stille reaction, an organostannane reagent is coupled with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. researchgate.netresearchgate.net
Hiyama Coupling: The Hiyama coupling involves the palladium-catalyzed cross-coupling of an organosilane with an organic halide. wikipedia.orgorganic-chemistry.org This reaction often requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step. umich.edu
Below is a table with representative conditions for various palladium-catalyzed cross-coupling reactions on iodoarenes, which can be considered analogous to the expected reactivity of this compound.
| Reaction | Aryl Halide | Coupling Partner | Catalyst | Base/Activator | Solvent | Temperature (°C) |
| Suzuki | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 |
| Sonogashira | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 25 |
| Heck | Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 |
| Negishi | Iodobenzene | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 60 |
| Kumada | Bromobenzene | Phenylmagnesium bromide | NiCl₂(dppp) | - | THF | 60 |
| Stille | Iodobenzene | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 |
| Hiyama | Iodobenzene | Phenyltrimethoxysilane | Pd(OAc)₂ | TBAF | THF | 60 |
Regioselective C-H Arylation and Alkenylation Strategies
While cross-coupling reactions rely on a pre-functionalized position (the C-I bond), direct C-H activation and functionalization have emerged as a more atom- and step-economical approach. libretexts.org For quinolines, C-H functionalization can be directed to various positions depending on the reaction conditions and the directing groups present on the quinoline ring. The nitro group in this compound is a strong deactivating group, which can influence the regioselectivity of C-H functionalization reactions. For instance, C-H arylation of nitroquinolines has been shown to be highly regioselective, with the position of arylation being influenced by both electronic and steric factors. wikipedia.orgstudfile.net Similarly, regioselective C-H alkenylation of heteroarenes can be achieved using various transition metal catalysts, such as ruthenium. researchgate.net
Electrophilic Aromatic Substitution on the Quinoline Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. In the case of quinoline, the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, making the benzene (B151609) ring more susceptible to electrophilic attack. nih.gov The position of substitution is governed by the stability of the resulting carbocation intermediate (Wheland intermediate). Generally, electrophilic attack on the quinoline ring occurs preferentially at the C-5 and C-8 positions. nih.gov
The presence of a deactivating nitro group at C-8 in this compound would be expected to strongly disfavor further electrophilic attack on the benzene ring. However, under forcing conditions, or if the reaction proceeds through the N-protonated quinolinium species, substitution on the pyridine ring might be possible. A study on the direct halogenation of deactivated N-heteroaryl amines has shown that 6-methoxy-8-nitroquinoline (B1580621) can be fluorinated at the C-5 position using N-fluorobenzenesulfonimide (NFSi). researchgate.net This suggests that even with a deactivating nitro group, electrophilic substitution can occur, and the position of attack is influenced by the existing substituents. For this compound, electrophilic attack would likely be directed to the remaining open positions on the benzene ring (C-5 or C-7) or potentially the pyridine ring, depending on the specific electrophile and reaction conditions.
Radical Reactions and Their Application to Quinoline Derivatives
Radical reactions offer unique pathways for the functionalization of heterocyclic compounds. While specific radical reactions involving this compound are not widely reported, the principles of radical chemistry can be applied to this scaffold. The carbon-iodine bond can be homolytically cleaved under photolytic or radical-initiating conditions to generate a 6-quinolyl radical. This radical species can then participate in a variety of transformations, including addition to multiple bonds and cyclization reactions.
For example, a hypothetical radical cyclization could involve a derivative of this compound bearing an appropriately positioned alkene or alkyne. Upon generation of the C-6 radical, an intramolecular cyclization could lead to the formation of new polycyclic systems. The field of radical transformations for the synthesis of quinolines is an active area of research, with methods being developed that utilize radical intermediates to construct the quinoline core itself. chim.it
Intramolecular Cyclization and Rearrangement Reactions of this compound Derivatives
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, providing access to complex, fused heterocyclic systems. For instance, after a cross-coupling reaction to introduce a suitable functional group at the C-6 position, this new substituent can be made to react with the nitro group at C-8 or with another position on the quinoline ring.
An example of such a strategy could involve the Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group. The resulting 6-alkynyl-8-nitroquinoline derivative could then undergo a reductive cyclization, where the nitro group is reduced to an amino group, which then intramolecularly attacks the alkyne to form a new ring. Alternatively, palladium-catalyzed intramolecular cyclizations of appropriately substituted quinolines are known to produce various polycyclic structures. While specific examples starting from this compound are scarce in the literature, the synthetic potential for such transformations is significant, leveraging the dual functionality of the iodo and nitro groups.
Spectroscopic Characterization and Structural Elucidation of 6 Iodo 8 Nitroquinoline and Analogs
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and twisting of chemical bonds within a molecule. These vibrations occur at specific frequencies, creating a unique spectral "fingerprint" for each compound.
The aromatic nitro group is particularly distinctive, displaying two strong stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch from 1360-1290 cm⁻¹. orgchemboulder.com For instance, in the analog 3-Iodo-8-nitroquinoline, strong bands are observed at 1522 cm⁻¹ and 1350 cm⁻¹, which are attributable to these NO₂ vibrations. rsc.org The quinoline (B57606) core itself presents several bands, including C=C and C=N stretching vibrations within the aromatic system, generally found in the 1650-1400 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹. libretexts.org
The carbon-iodine bond stretch is expected at the lower end of the spectrum, typically in the 600-500 cm⁻¹ range, due to the high mass of the iodine atom. spectroscopyonline.com The presence of these characteristic bands in an experimental spectrum would provide strong evidence for the compound's structure.
Table 1: Predicted and Observed FT-IR Absorption Bands for 6-Iodo-8-nitroquinoline and Analogs
| Functional Group | Vibration Mode | Expected Range (cm⁻¹) | Observed in Analogs (cm⁻¹) | Reference |
|---|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | ~3066 | researchgate.net |
| Aromatic Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | 1522 (for 3-Iodo-8-nitroquinoline) | orgchemboulder.comrsc.org |
| Aromatic Nitro (NO₂) | Symmetric Stretch | 1360-1290 | 1350 (for 3-Iodo-8-nitroquinoline) | orgchemboulder.comrsc.org |
| Aromatic C=C, C=N | Ring Stretch | 1650-1400 | 1638 (for 3-Iodo-8-nitroquinoline) | rsc.orglibretexts.org |
Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in polarizability. It is particularly effective for detecting symmetric vibrations and non-polar bonds, which may be weak in FT-IR spectra. For nitroaromatic compounds, Raman spectroscopy is a sensitive detection method, with fingerprint bands arising from the aromatic ring C=C stretch and the NO₂ symmetric stretch. researchgate.net
Techniques like Ultraviolet Resonance Raman Spectroscopy (UVRRS) can significantly enhance the signal for nitroaromatic molecules by tuning the excitation wavelength to match an electronic absorption band, making it a highly sensitive and selective technique. spiedigitallibrary.org While specific Raman data for this compound is not available in the reviewed literature, the technique is highly applicable. The quinoline ring system, the symmetric NO₂ stretch (around 1350 cm⁻¹), and the C-I bond would all produce characteristic Raman signals, providing a detailed molecular fingerprint for structural confirmation. aip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, offering precise information about the connectivity and chemical environment of atoms.
¹H NMR spectroscopy reveals the number, environment, and neighboring relationships of hydrogen atoms in a molecule. In a study by Gershon et al., the ¹H NMR spectrum of this compound was recorded in DMSO-d₆, providing clear signals for the five protons on the quinoline ring system. researchgate.net The downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic system, further influenced by the electron-withdrawing nitro group and the halogen substituent. The observed splitting patterns (couplings) confirm the substitution pattern on the ring. researchgate.net
Data for analogs like 3-Iodo-8-nitroquinoline and 3-chloro-6-fluoro-8-nitroquinoline show how changes in substituent type and position cause predictable shifts in the proton signals, reinforcing the structural assignments. rsc.orgfordham.edu
Table 2: ¹H NMR Spectroscopic Data for this compound Solvent: DMSO-d₆, Spectrometer: 300 MHz
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| H-2 | 9.06 | q | J = 4.20, 1.47 | researchgate.net |
| H-3 | 7.78 | d | J = 7.00 | researchgate.net |
| H-4 | 8.45 | q | Not Specified | researchgate.net |
| H-5 | 8.50 | d | J = 1.70 | researchgate.net |
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound shows nine distinct signals, corresponding to each carbon atom in the quinoline ring system. researchgate.net The chemical shifts are highly informative: the carbon atom bearing the nitro group (C-8) is shifted significantly downfield due to strong electron withdrawal, while the carbon bonded to the iodine (C-6) is found at a relatively upfield position of 89.87 ppm. researchgate.net This upfield shift is a characteristic "heavy atom effect" caused by the large electron cloud of the iodine atom.
Table 3: ¹³C NMR Spectroscopic Data for this compound Solvent: DMSO-d₆, Spectrometer: 75 MHz
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-2 | 153.05 | researchgate.net |
| C-3 | 123.91 | researchgate.net |
| C-4 | 135.47 | researchgate.net |
| C-4a | 130.04 | researchgate.net |
| C-5 | 140.00 | researchgate.net |
| C-6 | 89.87 | researchgate.net |
| C-7 | 130.66 | researchgate.net |
| C-8 | 147.83 | researchgate.net |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the study of fragmentation patterns that offer further structural clues.
For this compound (C₉H₅IN₂O₂), the calculated molecular weight is approximately 300.05 g/mol . High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can confirm the elemental composition. For the isomeric analog 3-Iodo-8-nitroquinoline, HRMS analysis using ESI-TOF (Electrospray Ionization - Time of Flight) determined the mass of the protonated molecule [M+H]⁺ to be 300.9477, which is in excellent agreement with the calculated value of 300.9474 for C₉H₆IN₂O₂⁺. rsc.org
Under ionization, the molecular ion can break apart into smaller, charged fragments. The fragmentation pattern is often predictable and provides structural information. ibchem.com For iodo-nitro compounds, common fragmentation pathways include the loss of the nitro group (a loss of 46 mass units for NO₂) and the loss of the iodine atom (a loss of 127 mass units). researchgate.net Observing these characteristic neutral losses in the mass spectrum provides strong corroborating evidence for the presence and location of these functional groups.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for an Analog
| Compound | Ion | Calculated m/z | Found m/z | Technique | Reference |
|---|
X-ray Crystallography and Single Crystal Diffraction Studies for Solid-State Structure Determination
X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This technique directs X-rays at a single crystal, and the resulting diffraction pattern is analyzed to build a model of the atomic and molecular structure. anton-paar.comornl.gov For quinoline derivatives, these studies reveal critical information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. nih.goviucr.orgnih.gov
In the crystal structure of compounds formed between 6-nitroquinoline (B147349) and 3-chloro-2-nitrobenzoic acid, the quinoline ring system and the nitro group are almost coplanar, with a small dihedral angle of 5.58(12)°. iucr.org This suggests that in this compound, the nitro group at the C8 position and the iodo group at the C6 position would lie nearly in the same plane as the quinoline ring. The crystal packing is often stabilized by C—H⋯O hydrogen bonds and, in some cases, weak π–π interactions between the quinoline ring systems of adjacent molecules. iucr.orgnih.gov The study of various quinoline derivatives shows that hydrogen bonds are primary contributors to the molecular packing in their crystals. nih.gov
Table 1: Crystallographic Data for the Analogous Compound 8-Nitroquinoline (B147351)
| Parameter | Value nih.gov |
|---|---|
| Chemical Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2421 (11) |
| b (Å) | 16.688 (3) |
| c (Å) | 7.2089 (11) |
| β (°) | 114.086 (4) |
| Volume (ų) | 795.4 (2) |
| Z | 4 |
This interactive table summarizes the single-crystal X-ray diffraction data for 8-nitroquinoline, which serves as a structural model for understanding this compound.
Electronic Spectroscopy for Electronic Transitions and Conjugation
Electronic spectroscopy encompasses techniques that probe the electronic structure of molecules by examining the transitions between different electronic energy levels upon absorption of electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower energy ground states to higher energy excited states. For aromatic systems like quinoline, the observed absorption bands are typically assigned to π–π* and n–π* electronic transitions. rsc.org
The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands. researchgate.net The introduction of substituents onto the quinoline ring significantly influences the position and intensity of these bands. The nitro group (–NO₂) is a strong electron-withdrawing group and a chromophore that can cause a bathochromic (red) shift of the absorption maxima. The iodine atom (–I), being a halogen, can also affect the electronic transitions through its inductive and resonance effects.
Studies on nitroaromatic compounds show that electronic excitation can lead to significant intramolecular charge transfer (CT), where electron density moves from the aromatic ring (donor) to the nitro group (acceptor). aip.org In nitroquinolines, the UV-Vis absorption spectra are expected to show bands corresponding to the π–π* transitions of the conjugated aromatic system and n–π* transitions involving the non-bonding electrons of the nitrogen atom in the quinoline ring and the oxygen atoms of the nitro group. rsc.orgrsc.org The presence of the nitro group often leads to complex excited state dynamics, including rapid intersystem crossing from the singlet to the triplet manifold. rsc.orgresearchgate.net
Experimental and theoretical studies on various substituted quinolines have been performed to understand the effect of different functional groups on their photophysical properties. researchgate.netrsc.org For instance, the absorption spectra of nitroquinoline in solution show distinct bands that are sensitive to solvent polarity. researchgate.net
Table 2: Representative UV-Vis Absorption Data for Nitroquinoline Analogs
| Compound | Solvent | λ_max (nm) researchgate.net | Transition Type |
|---|---|---|---|
| Quinoline | Various | ~310 | π–π* |
| Nitroquinoline | Various | ~340-350 | π–π* / Charge Transfer |
This interactive table presents typical absorption maxima for quinoline and substituted derivatives, illustrating the electronic effect of the nitro and amino groups.
UV Photoelectron Spectroscopy (UPS) for Electronic Structure Analysis
UV Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of molecules by measuring the kinetic energies of photoelectrons ejected by monochromatic UV radiation. seriius.comscienceopen.com This method directly probes the valence electronic levels, providing information about the ionization energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO). seriius.com
In the context of this compound, UPS would provide valuable data on how the iodo and nitro substituents modify the electronic structure of the parent quinoline molecule. The ionization energy is the energy required to remove an electron from a molecule. nih.gov According to Koopmans' theorem, the ionization energy of an electron from a particular molecular orbital is approximately equal to the negative of the orbital energy calculated by Hartree-Fock theory. nih.gov
A UPS study of substituted quinolines has shown a correlation between the ionization energies of the nitrogen lone pair electrons and the basicity of the molecule. nih.gov The presence of electron-withdrawing groups, such as the nitro group in this compound, is expected to increase the ionization energies of the π-system and the nitrogen lone pair. This is because the electron-withdrawing nature of the nitro group stabilizes these orbitals, making it more difficult to remove an electron. The iodine atom would also influence the electronic structure through both inductive withdrawal and lone-pair donation, further modifying the orbital energies. The UPS spectrum would therefore consist of a series of bands, each corresponding to the ionization from a different molecular orbital, providing a detailed "fingerprint" of the compound's electronic structure. seriius.comnih.gov
Computational and Theoretical Investigations of 6 Iodo 8 Nitroquinoline Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))
Quantum chemical calculations are powerful computational tools used to predict the electronic structure and properties of molecules. chemwhat.comrsc.org Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are foundational to modern computational chemistry. sigmaaldrich.commdpi.comresearchgate.net The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more complex calculations. mdpi.com DFT, on the other hand, calculates the electronic energy based on the molecule's electron density, often yielding high accuracy at a lower computational cost, making it a widely used method. sigmaaldrich.comaksci.com For a molecule like 6-Iodo-8-nitroquinoline, these calculations would provide fundamental insights into its stability, reactivity, and spectroscopic properties.
Molecular Geometry Optimization and Conformer Analysis
Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the equilibrium geometry. This process is crucial as the geometry influences many chemical and physical properties. For flexible molecules, which can exist in multiple spatial arrangements called conformers, this analysis identifies the most stable conformer(s). fdc-chemical.com
If applied to this compound, geometry optimization would calculate the precise bond lengths, bond angles, and dihedral angles. For instance, in a study of related quinoline (B57606) derivatives, DFT calculations were used to obtain optimized geometries, which were then compared with experimental X-ray diffraction data to validate the computational method. sigmaaldrich.comresearchgate.net A conformational search would determine if different orientations of the nitro group relative to the quinoline ring result in distinct, stable conformers and would quantify their relative energies.
Table 1: Illustrative Optimized Geometric Parameters for a Quinoline Derivative (Data is not for this compound) (This table presents example data from a computational study on a different quinoline derivative to illustrate the type of information obtained from geometry optimization.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | 1.37 Å |
| Bond Length | C8-N(nitro) | 1.48 Å |
| Bond Angle | C7-C8-C9 | 119.5° |
| Bond Angle | C8-N-O1(nitro) | 117.8° |
Theoretical Vibrational Wavenumber and Spectroscopic Property Prediction
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. aksci.com By calculating these frequencies, scientists can assign the specific molecular motions (stretching, bending, twisting) to the experimentally observed spectral bands. sigmaaldrich.com
For this compound, a theoretical vibrational analysis would help in interpreting its experimental IR and Raman spectra. The calculations would predict the characteristic frequencies for the C-I bond, the N-O bonds of the nitro group, and the various vibrations of the quinoline ring system. For example, in a study on quinolin-8-yl 4-chlorobenzoate, C=N stretching vibrations were observed around 1627 cm⁻¹, while C-N stretching modes appeared between 1200–1400 cm⁻¹. aksci.com Similar calculations for this compound would allow for a detailed assignment of its vibrational modes.
Analysis of Electronic Structure (HOMO-LUMO Energy Levels, Band Gap, Charge Transfer)
The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals is the HOMO-LUMO gap, a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. guidechem.com A small energy gap suggests that the molecule is more reactive and can be easily excited. guidechem.com
A DFT study on this compound would map the distribution of the HOMO and LUMO across the molecule. This would reveal which parts of the molecule are most likely to be involved in electron transfer processes. For instance, in many nitroaromatic compounds, the LUMO is localized on the nitro group and the aromatic ring, indicating this region is the primary electron acceptor site. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's electronic stability. Studies on other quinoline derivatives have shown that such calculations are crucial for understanding charge transfer interactions within the molecule.
Table 2: Illustrative HOMO-LUMO Energies and Band Gap for a Related Nitroaromatic Compound (Data is not for this compound) (This table provides example values to demonstrate the output of an electronic structure analysis.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.55 eV |
| LUMO Energy | -1.72 eV |
| Energy Gap (ΔE) | 4.83 eV |
Data sourced from a study on quinolin-8-yl 4-chlorobenzoate. sigmaaldrich.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align with the familiar Lewis structure concept. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) anti-bonding orbital. The stabilization energy (E(2)) associated with this interaction provides a measure of its strength.
Studies of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal lattice is governed by intermolecular interactions. Understanding these interactions is key to predicting the crystal structure, polymorphism, and material properties.
Hirshfeld Surface Analysis for Intermolecular Contacts
A Hirshfeld surface analysis of this compound, which would require its crystal structure data, would provide a detailed picture of how the molecules pack together. It would identify and quantify important interactions such as potential C-H···O, N···I, or π-π stacking interactions between the quinoline rings. For example, in a study of 6-bromo-5-nitroquinoline-1-oxide, Hirshfeld analysis was used to investigate the distribution of intermolecular interactions. Similarly, analysis of other substituted toluenes and quinolines has demonstrated the utility of this method in identifying key packing forces.
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Heterocyclic Compound (Data is not for this compound) (This table shows example percentage contributions of different intermolecular contacts to the Hirshfeld surface, illustrating the type of data generated.)
| Contact Type | Contribution (%) |
|---|---|
| H···H | 38.5% |
| N···H / H···N | 33.3% |
| C···H / H···C | 27.3% |
| Other | 0.9% |
Data sourced from a study on 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile.
Molecular Dynamics Simulations for Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's laws of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov
While specific MD simulation studies exclusively focused on this compound are not prominent in the surveyed literature, the methodology is widely applied to understand the dynamics of related small molecules and their complexes with biological macromolecules. An MD simulation of this compound would typically involve:
System Setup: Placing the molecule in a simulated box filled with a chosen solvent (e.g., water, DMSO) to mimic experimental conditions.
Force Field Application: Using a force field, such as AMBER or GROMOS, which is a set of parameters and equations that defines the potential energy of the system and calculates the forces acting on each atom. mdpi.com
Simulation Run: Allowing the system to evolve over a set period (from nanoseconds to microseconds), during which atomic positions and velocities are updated in small time steps.
Analysis of the resulting trajectory can reveal:
Conformational Space: The molecule is not rigid; bonds can rotate, leading to different three-dimensional arrangements or conformers. The primary flexible bond in this compound is the C-N bond of the nitro group, allowing for rotation. MD simulations can map the energy landscape associated with this rotation to identify the most stable (lowest energy) conformations.
Solvent Effects: Simulations can show how solvent molecules arrange themselves around the solute. For this compound, solvent molecules would be expected to form a structured shell around the polar nitro group. The study of such "microsolvation" can correlate with bulk physicochemical properties. nih.gov
Table 2: Typical Parameters and Objectives for an MD Simulation of this compound
| Parameter / Objective | Description | Example |
|---|---|---|
| Software | Program used to run the simulation. | GROMACS, AMBER mdpi.com |
| Force Field | Set of parameters for calculating interatomic forces. | AMBER ff99SB, GROMOS54a7 |
| Solvent Model | Model used to represent solvent molecules. | TIP3P (for water), SPC/E |
| Simulation Time | Total duration of the simulated trajectory. | 100-200 nanoseconds |
| Analysis Goal | The primary property to be investigated. | Conformational stability of the nitro group orientation. |
| Analysis Goal | The primary property to be investigated. | Solvation shell structure around polar and nonpolar regions. |
| Analysis Goal | The primary property to be investigated. | Calculation of dynamic properties like diffusion coefficient. |
Molecular Docking Studies for Ligand-Target Interactions in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. longdom.orgugm.ac.id This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target. Quinoline derivatives are frequently investigated using docking due to their broad range of pharmacological activities. nih.govuantwerpen.be
For this compound, docking studies would be employed to predict its binding to specific protein targets implicated in diseases like cancer or microbial infections. The process involves placing the 3D structure of this compound into the active or allosteric site of a protein and evaluating the fit using a scoring function.
The primary outputs of a molecular docking experiment are the predicted binding mode and the estimated binding affinity.
Binding Mode: This refers to the specific orientation and conformation of the ligand within the protein's binding pocket. It details the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the complex. For this compound, the nitro group and quinoline nitrogen are expected to be key hydrogen bond acceptors, while the aromatic ring system could engage in stacking interactions with residues like phenylalanine, tyrosine, or tryptophan. nih.govnih.gov
Binding Affinity: This is a numerical score, usually in units of energy (e.g., kcal/mol), that estimates the strength of the ligand-receptor interaction. nih.gov A lower (more negative) value typically indicates a more favorable and stronger binding interaction. These scores are used to rank different compounds or different binding poses of the same compound.
Table 3: Example of Molecular Docking Results for a Quinoline Derivative against a Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Protein Target | Example Kinase (e.g., EGFR) | PDB ID: 2J78 |
| Docking Software | AutoDock Vina, Schrödinger Maestro | - |
| Binding Affinity | -8.5 kcal/mol | Indicates strong predicted binding. |
| Hydrogen Bonds | MET-793, LYS-745 | The nitro group O and quinoline N act as H-bond acceptors. |
| Hydrophobic Interactions | LEU-718, VAL-726, ALA-743 | Interactions with the quinoline ring system. |
| π-π Stacking | PHE-856 | Stacking interaction with the quinoline ring. |
Note: This table is illustrative, based on typical interactions for quinoline-based inhibitors, and does not represent a specific experimental result for this compound.
In silico Structure-Activity Relationship (SAR) studies use computational models to understand how the chemical structure of a compound influences its biological activity. dntb.gov.ua For a series of related compounds, SAR seeks to identify which functional groups are essential for activity and how modifications affect potency.
For this compound, SAR studies would focus on the importance of the quinoline scaffold and the specific contributions of the iodo and nitro substituents.
Quinoline Scaffold: The core AB-ring system of quinoline is a well-established pharmacophore. Extensive SAR studies on related complex natural products like streptonigrin (B15502) have revealed that this quinolinequinone moiety is critical for anticancer potency. researchgate.net
Substituent Effects: The position and electronic nature of substituents are crucial. The nitro group at position 8 is a strong electron-withdrawing group, which can significantly alter the electronic properties of the ring and its ability to interact with targets. The iodine at position 6 adds steric bulk and lipophilicity, which can influence binding pocket complementarity and pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) models often use descriptors like van der Waals volume and electronegativity to correlate these features with anti-tuberculosis activity in related compounds. nih.gov
Table 4: Summary of Structural Features of this compound and Their Predicted SAR Contributions
| Structural Feature | Position | Predicted Contribution to Activity | Rationale from Related Compounds |
|---|---|---|---|
| Quinoline Core | - | Essential scaffold for binding. | The quinoline system is a key pharmacophore in many bioactive agents. researchgate.net |
| Nitro Group | C8 | Key hydrogen bond acceptor; redox activity. | The nitro group is often involved in bioreduction to reactive intermediates and forms key H-bonds in binding sites. |
| Iodine Atom | C6 | Increases lipophilicity and molecular weight; potential for halogen bonding; steric influence. | Halogenation can enhance binding affinity and modulate pharmacokinetic properties. rsc.org |
| Quinoline Nitrogen | N1 | Hydrogen bond acceptor. | Forms critical hydrogen bonds with hinge region residues in kinase inhibitors. |
Advanced Applications and Research Frontiers of 6 Iodo 8 Nitroquinoline and Its Derivatives in Chemical Biology and Materials Science
Role as a Versatile Chemical Building Block in Complex Organic Synthesis
6-Iodo-8-nitroquinoline is a valuable and versatile building block in the field of organic chemistry. angenechemical.com Its unique molecular structure, featuring a quinoline (B57606) core substituted with both an iodine atom and a nitro group, makes it a highly reactive compound suitable for a variety of chemical transformations. angenechemical.comcymitquimica.com This reactivity allows for its use as a starting material or intermediate in the synthesis of a wide array of more complex molecules with specific functionalities. angenechemical.com
The presence of the iodine atom at the 6-position and a nitro group at the 8-position on the quinoline ring system imparts distinct chemical properties. The iodine atom can be readily displaced or participate in various coupling reactions, while the nitro group can be reduced to an amino group, opening up further avenues for functionalization. These characteristics make this compound a key component in the construction of diverse molecular scaffolds.
This compound's utility extends to the synthesis of pharmaceuticals, agrochemicals, and materials for various technological applications. angenechemical.com Organic chemists leverage its reactivity to create novel compounds with desired biological activities or material properties. angenechemical.com For instance, it is a precursor in the synthesis of aminoquinolines, which are important pharmacophores in drug discovery.
The synthetic versatility of this compound is demonstrated by its participation in a range of chemical reactions, including:
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the quinoline ring, facilitating the displacement of the iodo group by various nucleophiles. angenechemical.comcymitquimica.com
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further modified through acylation, alkylation, or diazotization reactions. researchgate.net
Cross-Coupling Reactions: The iodo substituent serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
These reactions allow for the introduction of a wide range of substituents and functional groups onto the quinoline core, leading to the generation of large and diverse chemical libraries for screening and optimization in drug discovery and materials science.
Development of Biologically Active Scaffolds Based on the Iodo-Nitroquinoline Core
The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. bohrium.comnih.govdntb.gov.uanih.gov The iodo-nitroquinoline core, in particular, serves as a valuable starting point for the development of a wide array of biologically active compounds. The presence of the iodo and nitro groups at specific positions on the quinoline ring allows for systematic chemical modifications, leading to the synthesis of derivatives with tailored pharmacological profiles. angenechemical.comcymitquimica.com
Anti-Infective Agents (e.g., Antimicrobial, Antifungal, Antiviral, Antimalarial, Antiparasitic Activity of Derivatives)
Derivatives of the quinoline scaffold have demonstrated a broad spectrum of anti-infective properties. nih.gov This includes activity against bacteria, fungi, viruses, and parasites. nih.govguidechem.com
Antimicrobial and Antifungal Activity:
Research has shown that various quinoline derivatives exhibit significant antimicrobial and antifungal activities. researchgate.netresearchgate.net For instance, 6-iodo-substituted carboxy-quinolines, synthesized through a one-pot, three-component reaction, have been investigated for their in vitro antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. nih.govmdpi.com These studies suggest that carboxy-quinoline derivatives bearing an iodine atom are promising scaffolds for developing new antimicrobial agents. nih.govmdpi.com Furthermore, the antifungal potential of iodo-substituted 8-quinolinols has been explored, with the 6-iodo isomer of 8-quinolinol demonstrating the highest fungitoxic activity against a panel of fungi including Aspergillus niger and Trichophyton mentagrophytes. researchgate.net Dihalogenated 8-hydroxyquinoline (B1678124) derivatives, such as iodoquinol, have also shown potent antimicrobial activity against multidrug-resistant Neisseria gonorrhoeae. nih.gov
Antimalarial and Antiparasitic Activity:
The quinoline ring is a well-established pharmacophore in antimalarial drug discovery. nih.gov While specific studies on the antimalarial activity of this compound derivatives are not extensively detailed in the provided results, the broader class of quinoline derivatives has a long history of use against malaria. nih.gov Additionally, 8-iodoquinoline (B173137) has been noted for its antiparasitic properties, indicating the potential of iodo-substituted quinolines in this therapeutic area. guidechem.com
The mechanism of action for the anti-infective properties of these derivatives often involves the ability of the quinoline scaffold to interact with essential biological macromolecules in pathogens, leading to the disruption of cellular processes.
Anticancer Agents and Studies of Cytotoxic Properties
Quinoline derivatives have emerged as a significant class of compounds in the search for novel anticancer agents. researchgate.net The unique structure of these compounds allows them to interact with various biological targets, leading to cytotoxic effects against cancer cells.
Studies have demonstrated the antiproliferative activity of various quinoline derivatives against a range of cancer cell lines. For example, nitroquinolone derivatives synthesized from precursors like 6-methyl-8-nitroquinoline (B1605682) have shown significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism of action is often attributed to the bioreduction of the nitro group, which forms reactive intermediates that can interact with cellular components like DNA and proteins, leading to cell death.
Furthermore, research on 6,8-disubstituted quinolines has highlighted their potential as anticancer agents. For instance, certain 6,8-dibromoquinoline (B11842131) derivatives have exhibited significant inhibitory effects against C6 (glioblastoma), HeLa (cervical cancer), and HT29 (colon cancer) cell lines. researchgate.net The introduction of a nitro group at the 5-position of 6,8-dibromoquinoline has also been explored as a strategy to enhance anticancer activity. researchgate.net
The cytotoxic effects of quinoline derivatives can be influenced by the nature and position of substituents on the quinoline core. brieflands.com For example, a study on a series of quinoline derivatives showed that a nitro-aldehyde derivative was highly cytotoxic against the Caco-2 human colorectal adenocarcinoma cell line. brieflands.com Another study comparing the cytotoxicity of clioquinol (B1669181) and its analogues found that 8-hydroxy-5-nitroquinoline was the most toxic against human cancer cell lines, with its activity enhanced by the presence of copper. nih.govresearchgate.net
It is important to note that while some quinoline derivatives show promising anticancer activity, their cytotoxicity is not always selective for cancer cells. For instance, a platinum(II) complex with a 5-nitroquinolin-8-olato ligand exhibited weak cytotoxic activity against several human cancer cell lines. iucr.orgiucr.org
Table of Selected Quinoline Derivatives and their Anticancer Activity:
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |
| Nitroquinolone derivatives | MCF-7, A549 | Significant cytotoxicity |
| 6,8-Dibromoquinoline derivatives | C6, HeLa, HT29 | Significant inhibitory effects |
| Nitro-aldehyde quinoline derivative | Caco-2 | High cytotoxicity |
| 8-Hydroxy-5-nitroquinoline | Various human cancer cell lines | High toxicity, enhanced by copper |
| Platinum(II) complex with 5-nitroquinolin-8-olato | KB, Lu-1, Hep-G2, MCF-7 | Weak cytotoxic activity |
Neurological and Neuroprotective Applications of Quinoline Derivatives
Quinoline derivatives represent a promising class of compounds with potential applications in the management of neurological disorders. bohrium.comnih.govdntb.gov.uanih.gov Their diverse biological activities make them attractive candidates for the development of neuroprotective agents. bohrium.comnih.govdntb.gov.uanih.gov
The quinoline scaffold is considered a privileged structure in medicinal chemistry, and its derivatives have been investigated for their potential to combat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. bohrium.comnih.govnih.gov One of the key mechanisms through which these compounds may exert their neuroprotective effects is by acting as antioxidants. nih.govnih.gov Oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions, and the ability of quinoline derivatives to scavenge free radicals can help mitigate this damage. nih.gov
Furthermore, certain quinoline derivatives are being explored for their ability to modulate the activity of enzymes implicated in the pathology of neurodegenerative diseases. bohrium.comnih.govnih.gov For instance, some derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively. bohrium.comnih.govnih.gov
The structural features of quinoline derivatives can be modified to enhance their penetration of the central nervous system. mdpi.com For example, halogenation can increase lipophilicity, which may facilitate crossing the blood-brain barrier. mdpi.com
While the direct neurological applications of this compound itself are not extensively detailed in the provided search results, the broader class of quinoline derivatives holds significant promise. A patent application describes a new class of quinoline compounds, including those with halide substitutions at the 3 and/or 6 positions, for the diagnosis and treatment of Alzheimer's disease and other neurodegenerative conditions. google.com These compounds are designed to recognize amyloid-beta and/or tau proteins, which are hallmarks of Alzheimer's disease. google.com
Enzyme Inhibition Studies (e.g., Cholinesterase, Quinone Oxidoreductase)
Derivatives of the quinoline scaffold have been the subject of numerous studies investigating their potential as enzyme inhibitors, with a particular focus on cholinesterases and quinone oxidoreductases.
Cholinesterase Inhibition:
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.netmdpi.com Several studies have reported the synthesis and evaluation of quinoline derivatives as cholinesterase inhibitors.
For example, a series of quinoline chalcones were found to exhibit considerable inhibitory activities against both AChE and BChE. nih.gov Similarly, novel triazole-quinoline derivatives have been developed as dual-binding site AChE inhibitors, showing selectivity for human AChE with IC50 values in the micromolar range. mdpi.com Phenyl-quinoline derivatives have also been designed and evaluated as potential anti-Alzheimer's agents, with some derivatives showing higher selectivity against BChE compared to AChE. nih.gov Furthermore, a series of 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group were synthesized, and some compounds demonstrated potent inhibition of both AChE and BChE, with one derivative showing IC50 values of 1.94 µM for AChE and 28.37 µM for BChE. mdpi.com
Quinone Oxidoreductase Inhibition:
Quinone oxidoreductase 2 (QR2) has been identified as a potential target for quinoline-based antimalarial compounds. nih.govacs.org Studies have investigated the kinetic mechanism of QR2 and its inhibition by various quinolines. nih.govacs.org It has been shown that certain quinoline inhibitors, such as primaquine, bind exclusively to the oxidized form of the enzyme, while others, like quinacrine (B1676205) and chloroquine, bind to the reduced form. nih.govacs.org
In another line of research, novel amino-quinoline-5,8-dione derivatives were designed and synthesized as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. nih.gov Several of these compounds exhibited significant antiproliferative effects against various cancer cell lines, with some showing greater potency than the established anticancer drug paclitaxel (B517696) against multidrug-resistant cells. nih.gov The addition of specific amino groups to the quinoline-5,8-dione moiety was found to favorably impact binding to the active site of NQO1. nih.gov Hybrid compounds containing both 1,4-quinone and quinoline moieties have also been synthesized and evaluated as substrates for the NQO1 protein, with their anticancer activities assessed against multiple human cancer cell lines. mdpi.com
Table of Selected Quinoline Derivatives as Enzyme Inhibitors:
| Derivative Class | Target Enzyme(s) | Key Findings |
| Quinoline chalcones | AChE, BChE | Exhibited considerable inhibitory activities. nih.gov |
| Triazole-quinoline derivatives | AChE | Showed selective inhibition of human AChE with micromolar IC50 values. mdpi.com |
| Phenyl-quinoline derivatives | AChE, BChE | Demonstrated higher selectivity against BChE. nih.gov |
| 4-N-Phenylaminoquinoline derivatives | AChE, BChE | One compound showed IC50 values of 1.94 µM (AChE) and 28.37 µM (BChE). mdpi.com |
| Amino-quinoline-5,8-dione derivatives | NQO1 | Exhibited potent antiproliferative activity. nih.gov |
| Quinoline-based antimalarials | QR2 | Showed selective binding to different redox states of the enzyme. nih.govacs.org |
Applications in Materials Science and Photophysics
While the primary focus of research on this compound and its derivatives has been in the realm of medicinal chemistry, there is emerging interest in their potential applications in materials science and photophysics. The unique electronic and structural properties of the quinoline scaffold make it an attractive component for the design of novel functional materials.
The presence of the electron-withdrawing nitro group and the heavy iodine atom in this compound can influence the electronic characteristics of the molecule, suggesting potential for its use in the development of organic electronic materials. cymitquimica.com For instance, quinoline derivatives, in general, have been utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The ability of the quinoline ring system to participate in π-π stacking interactions can facilitate charge transport, a crucial property for semiconductor applications.
Furthermore, the quinoline moiety can serve as a core for the construction of fluorescent probes. The inherent fluorescence of some quinoline derivatives can be modulated by the introduction of various functional groups, making them suitable for applications in chemical sensing and biological imaging. guidechem.com For example, 8-iodoquinoline has been used as a fluorescent probe in biological imaging studies. guidechem.com
A patent application has also highlighted the potential of quinoline derivatives, including those with halide substitutions, as imaging agents for the detection of amyloid aggregates in neurodegenerative diseases. google.com This application underscores the potential for developing radiolabeled iodo-quinoline derivatives for use in medical diagnostics.
While specific studies on the material science and photophysical applications of this compound are not extensively detailed in the provided search results, the broader class of quinoline derivatives demonstrates significant promise in these fields. Further research is warranted to explore the full potential of this compound and its derivatives in the design and synthesis of advanced materials with tailored optical and electronic properties.
Electron Carriers in Organic Light-Emitting Diodes (OLEDs)
8-Hydroxyquinoline and its derivatives have been widely explored as electron carriers in OLEDs. researchgate.net The modification of the quinoline core allows for the fine-tuning of electronic properties, such as the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), which is critical for matching the work function of the cathode and the LUMO level of the emissive layer material. This energy level alignment minimizes the electron injection barrier, leading to improved device performance.
Derivatives featuring electron-withdrawing groups are particularly sought after for ETMs. The nitro group in the 8-position of the this compound scaffold significantly lowers the LUMO energy level, a desirable characteristic for an efficient electron-transporting material. Research on various heterocyclic compounds, such as those incorporating terpyridine, has demonstrated that robust electron-deficient aromatic compounds lead to ETLs with excellent thermal stability and high electron injection abilities. rsc.org While direct studies on this compound for OLEDs are not extensively documented, the known properties of related nitro-substituted and halo-substituted quinolines suggest that its derivatives are promising candidates for developing next-generation ETMs with enhanced performance and stability. researchgate.net
Table 1: Examples of Heterocyclic Systems Used as Electron Transport Layers in OLEDs
| Compound Class | Key Structural Feature | Role in OLED | Reference |
| Quinoline Derivatives | Electron-deficient heterocyclic ring | Electron Transport Material (ETM) | tezu.ernet.inresearchgate.net |
| 8-Hydroxyquinoline Derivatives | Chelation with metal ions (e.g., Alq3) | Electron Carrier / Emitter | researchgate.net |
| Terpyridine Derivatives | Electron-deficient aromatic system | Electron Transport Layer (ETL) | rsc.org |
| Phenothiazine-phenylquinoline | Donor-Acceptor Isomers | Electroluminescence | nih.gov |
Fluorescent Chemosensors for Metal Ion Detection
The development of highly sensitive and selective fluorescent chemosensors for detecting metal ions is a significant area of research due to the roles these ions play in biological and environmental systems. mdpi.comnih.gov Quinoline derivatives, particularly those based on the 8-aminoquinoline (B160924) and 8-hydroxyquinoline scaffolds, are prominent fluorophores used in the design of these sensors. researchgate.netmdpi.com These compounds can form stable complexes with various metal ions, and this binding event often leads to a distinct change in their photophysical properties, such as fluorescence enhancement or quenching, providing a clear signal for detection. researchgate.netmdpi.com
The sensing mechanism frequently relies on processes like internal charge transfer (ICT) or photoinduced electron transfer (PET). mdpi.com For instance, 8-amidoquinoline derivatives have been successfully developed as fluorescent probes for zinc ions (Zn²⁺). mdpi.com The interaction between the quinoline derivative (the receptor) and the metal ion (the analyte) modulates the electronic state of the fluorophore, resulting in a measurable optical response. The selectivity of the sensor can be tuned by modifying the chemical structure of the receptor to favor binding with a specific metal ion.
One of the most well-known quinoline-based zinc sensors is 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), which forms a 2:1 complex with Zn²⁺, leading to a significant increase in fluorescence intensity. mdpi.com The introduction of various carboxamide groups into the 8-aminoquinoline structure is a modern strategy to improve properties like water solubility and cell membrane permeability for biological applications. mdpi.com Given the established success of functionalized quinolines, derivatives of this compound could be engineered to act as novel chemosensors. The electron-withdrawing nitro group and the heavy iodine atom could influence the photophysical properties and binding affinities of such derivatives, potentially leading to sensors for different metal ions or with altered sensing characteristics.
Table 2: Research Findings on Quinoline-Based Fluorescent Metal Ion Sensors
| Sensor Derivative Class | Target Ion | Sensing Mechanism | Key Finding | Reference |
| 8-Amidoquinoline Derivatives | Zn²⁺ | Internal Charge Transfer (ICT) | High sensitivity and selectivity for zinc ions. | mdpi.com |
| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Zn²⁺ | Chelation-enhanced fluorescence | Forms a (TSQ)₂Zn complex, increasing fluorescence intensity four-fold. | mdpi.com |
| 8-Hydroxyquinoline Derivatives | Various Metal Ions | Complex formation | Versatile platform for detecting ions like Al³⁺, Fe³⁺, and Ni²⁺. | researchgate.net |
| Polyethylenimine-grafted Quinolines | Zn²⁺ | Intracellular imaging | Capable of targeted imaging of intracellular zinc. |
Investigation of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are essential for modern optoelectronic technologies, including optical switching, data storage, and frequency conversion. nih.gov Organic molecules with significant NLO responses typically feature a molecular architecture that combines an electron donor (D) and an electron acceptor (A) group, connected by a π-conjugated system (D-π-A). researchgate.netnih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, giving rise to a large second-order molecular polarizability, or first hyperpolarizability (β). uea.ac.ukscielo.br
Quinoline and its derivatives are attractive candidates for NLO applications because the quinoline nucleus is an electron-deficient system, allowing it to function effectively as an electron acceptor. researchgate.net The NLO response can be significantly enhanced by attaching strong electron-donating groups to the quinoline scaffold. The structure of this compound is particularly noteworthy in this context. It possesses a powerful electron-withdrawing nitro group (-NO₂), which can act as a potent acceptor. The quinoline ring itself serves as the π-conjugated bridge. By chemically modifying the 6-position, currently occupied by iodine, to introduce a strong electron-donating group, a robust D-π-A chromophore could be created.
Studies on related quinoline derivatives have confirmed the strong correlation between their structure and NLO properties. For example, research on quinolines with a 2,2'-bithiophene (B32781) motif showed that the character of substituents (electron-donating or -withdrawing) profoundly impacts their electrochemical and spectroscopic properties. researchgate.net Specifically, a derivative like 6-nitro-4-phenylquinoline was found to be easily reduced due to the nitro substituent, highlighting the group's strong acceptor capability. researchgate.net Theoretical and experimental studies on various organic chromophores show that increasing the donor and acceptor strengths and extending the π-conjugation length can lead to substantially higher hyperpolarizability values. nih.govscielo.br Therefore, derivatives of this compound represent a promising frontier for the design of new, high-performance NLO materials.
Table 3: Factors Influencing Nonlinear Optical Properties in Organic Chromophores
| Structural Feature | Influence on NLO Properties | Example System | Reference |
| Donor-Acceptor (D-A) Moiety | Creates charge asymmetry required for second-order NLO response. | DTS(FBTTh₂)₂-Based Derivatives | nih.gov |
| π-Conjugated System | Facilitates intramolecular charge transfer (ICT) between donor and acceptor. | Quinoline-bithiophene | researchgate.net |
| Electron-Withdrawing/Donating Substituents | Modulates the energy gap and charge transfer characteristics. | Nitro-substituted quinolines | researchgate.net |
| Solvent Medium | Can alter molecular geometry and influence hyperpolarizability values. | Thiazine Derivatives | scielo.br |
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies for 6-Iodo-8-nitroquinoline
Traditional synthesis routes for quinoline (B57606) derivatives have often been criticized for their reliance on harsh chemicals, high energy consumption, and significant waste generation. ijpsjournal.comnih.gov Consequently, a major thrust of future research is the development of "green" and sustainable synthetic pathways. This transition emphasizes waste reduction, lower energy use, and the avoidance of toxic reagents in quinoline synthesis. benthamdirect.com
Emerging sustainable approaches applicable to the synthesis of this compound and its derivatives include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for quinoline derivatives. nih.govbenthamdirect.comrsc.org
Ultrasound-Promoted Synthesis: The use of ultrasonic irradiation offers an energy-efficient method to accelerate chemical reactions. ijpsjournal.comnih.govrsc.org
Green Catalysts: Research is focusing on biodegradable and reusable catalysts. benthamdirect.com Formic acid, for example, has been identified as a renewable and effective catalyst for quinoline synthesis. ijpsjournal.com Other promising options include silica (B1680970) sulfuric acid and magnetic nanoparticles, which allow for easy separation and reuse. acs.org
Solvent-Free and One-Pot Reactions: Conducting reactions without solvents or combining multiple synthetic steps into a single operation minimizes waste and simplifies the work-up process, aligning with the principles of green chemistry. benthamdirect.comrsc.orgacs.orgnih.gov
Photocatalytic Synthesis: Utilizing light energy (UV radiation) to drive chemical reactions presents another frontier for green quinoline synthesis. rsc.org
These methodologies promise not only a reduced environmental footprint but also enhanced efficiency for producing complex quinoline structures like this compound. ijpsjournal.com
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding of Reactivity
A profound understanding of a molecule's structure and electronic properties is fundamental to predicting its reactivity and designing new applications. Future research will increasingly rely on a synergy between advanced analytical techniques and powerful computational modeling.
Advanced Spectroscopic Techniques: While standard methods like FT-IR, NMR (¹H and ¹³C), and mass spectrometry are routinely used to characterize iodo-quinoline derivatives, more advanced techniques are being employed for deeper insights. nih.gov Surface-Enhanced Raman Spectroscopy (SERS), for instance, offers a highly sensitive method for analyzing the chemical makeup of organic compounds and can be applied to complex samples. cuny.edu
Computational and Theoretical Chemistry: Computational tools are indispensable for modern chemical research. Density Functional Theory (DFT) calculations, for example, can elucidate the electronic structure of quinoline derivatives. uantwerpen.be These studies allow researchers to analyze:
Frontier Molecular Orbitals (HOMO-LUMO): Understanding the energy and distribution of these orbitals is key to predicting chemical reactivity. uantwerpen.be
Molecular Electrostatic Potential (MEP): MEP surfaces map the charge distribution, identifying sites susceptible to electrophilic and nucleophilic attack. uantwerpen.be
Average Local Ionization Energy (ALIE): ALIE surfaces help pinpoint the most probable sites for electrophilic reactions. uantwerpen.be
Bond Dissociation Energies (BDE): Calculating BDEs can predict a molecule's susceptibility to degradation through autoxidation. uantwerpen.be
By combining these computational insights with experimental data, researchers can gain a comprehensive mechanistic understanding of the reactivity of this compound, paving the way for more precise control over its chemical transformations.
Rational Design of this compound Derivatives for Enhanced Biological Efficacy and Selectivity
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents. researchgate.netresearchgate.net The specific substituents on the quinoline ring, such as the iodo and nitro groups in this compound, are critical determinants of its biological activity. nih.gov Future research will focus on the rational design of new derivatives to maximize therapeutic efficacy and minimize off-target effects.
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how molecular structure correlates with biological function. For quinoline derivatives, research has shown that:
The position and nature of substituents significantly influence activity. nih.govwho.int The electron-withdrawing nitro group at the 8-position and the halogen at the 6-position create a unique electronic profile that affects interactions with biological targets. cymitquimica.comontosight.ai
Modifications at various positions on the quinoline ring can tune the molecule's properties. For example, studies on related compounds have shown that substituents at the C6 position can modulate antiplasmodial activity, with a general potency trend of H < OMe < F < Cl. nih.gov
The introduction of different functional groups can enhance selectivity against specific pathogens or cancer cell lines. acs.orgnih.gov
Designing for Potency and Selectivity: Guided by SAR data, scientists can design novel this compound analogs with improved characteristics. nih.gov This involves a targeted approach to synthesize derivatives with enhanced binding to specific enzymes or receptors while reducing interactions with others, thereby increasing selectivity. nih.govacs.org This strategy is essential for developing next-generation antimicrobial and anticancer agents based on the this compound framework. researchgate.net
Discovery of New Material Science Applications and Technological Advancements
Beyond its biological potential, the unique electronic properties of this compound make it a candidate for applications in advanced materials and technology. cymitquimica.comangenechemical.com Research is expanding to explore the use of functionalized quinolines in cutting-edge fields.
Organic Electronics:
Organic Field-Effect Transistors (OFETs): Functionalized quinolines with specific donor-acceptor architectures are being designed and analyzed for use as active layers in p-channel OFETs. rsc.orgresearchgate.net These materials are solution-processable, which simplifies device fabrication. rsc.org
Organic Light-Emitting Diodes (OLEDs): The electronic properties of nitroquinoline derivatives suggest their potential use in the development of organic semiconductors for OLEDs.
Data Storage:
Resistive Memory Devices: There is growing interest in using quinoline-based organic molecules for high-density, low-power, and flexible data storage. indiascienceandtechnology.gov.in These molecules are being designed to exhibit resistive switching memory phenomena through mechanisms like charge transfer and charge trapping, paving the way for stable and nonvolatile memory devices. indiascienceandtechnology.gov.in
Sensors and Probes:
Fluorescent Probes: Certain quinoline derivatives can serve as fluorescent probes, enabling the real-time visualization of cellular processes in biochemical research.
This expansion into material science represents a significant diversification of the research landscape for this compound, promising exciting technological advancements.
Research Findings Summary
| Section | Key Research Focus | Emerging Approaches & Findings | Relevant Citations |
| 7.1 | Sustainable Synthesis | Microwave and ultrasound assistance, green catalysts (formic acid, nanoparticles), solvent-free and one-pot methods to reduce environmental impact and improve efficiency. | ijpsjournal.comnih.govbenthamdirect.comrsc.orgacs.orgnih.gov |
| 7.2 | Mechanistic Understanding | Use of advanced spectroscopy (SERS) and computational methods (DFT) to analyze electronic structure (HOMO-LUMO, MEP), reactivity, and degradation pathways. | nih.govcuny.eduuantwerpen.be |
| 7.3 | Rational Drug Design | Structure-Activity Relationship (SAR) studies to guide the synthesis of derivatives with enhanced biological potency and selectivity for antimicrobial and anticancer applications. | nih.govnih.govresearchgate.netnih.govwho.intcymitquimica.comontosight.ainih.govacs.orgnih.govresearchgate.net |
| 7.4 | Material Science | Exploration of functionalized quinolines in organic electronics (OFETs, OLEDs), high-performance resistive memory devices, and as fluorescent probes. | cymitquimica.comangenechemical.comrsc.orgresearchgate.netindiascienceandtechnology.gov.in |
Q & A
Q. What guidelines ensure rigorous reporting of this compound research data?
- Methodological Answer : Adhere to the Beilstein Journal’s experimental reporting standards: provide detailed synthesis protocols (solvents, temperatures, yields), crystallographic CIF files, and raw spectral data in supplementary materials. For computational studies, include input files and convergence criteria. Use IUPAC nomenclature and SI units consistently .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
